molecular formula C7H5BrN2O4 B13150996 2-(4-Bromo-6-nitropyridin-3-yl)acetic acid

2-(4-Bromo-6-nitropyridin-3-yl)acetic acid

Cat. No.: B13150996
M. Wt: 261.03 g/mol
InChI Key: OFMRUISLMWYYPE-UHFFFAOYSA-N
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Description

2-(4-Bromo-6-nitropyridin-3-yl)acetic acid is a pyridine-based acetic acid derivative featuring bromo (Br) and nitro (NO₂) substituents at the 4- and 6-positions of the pyridine ring, respectively, with the acetic acid moiety at position 3.

The nitro group is a strong electron-withdrawing group (EWG), while bromine exhibits moderate electron-withdrawing effects. These substituents likely enhance the acidity of the acetic acid group compared to unsubstituted analogs. Such compounds are often intermediates in medicinal chemistry, particularly in synthesizing bioactive molecules like antimitotic agents (e.g., Combretastatin analogs) .

Properties

Molecular Formula

C7H5BrN2O4

Molecular Weight

261.03 g/mol

IUPAC Name

2-(4-bromo-6-nitropyridin-3-yl)acetic acid

InChI

InChI=1S/C7H5BrN2O4/c8-5-2-6(10(13)14)9-3-4(5)1-7(11)12/h2-3H,1H2,(H,11,12)

InChI Key

OFMRUISLMWYYPE-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CN=C1[N+](=O)[O-])CC(=O)O)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-6-nitropyridin-3-yl)acetic acid typically involves the nitration of 4-bromo-3-pyridinecarboxylic acid followed by the introduction of the acetic acid group. The nitration reaction can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting 4-bromo-6-nitropyridine is then subjected to a reaction with bromoacetic acid in the presence of a base such as sodium hydroxide to yield 2-(4-Bromo-6-nitropyridin-3-yl)acetic acid .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-6-nitropyridin-3-yl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

    Reduction Reactions: Hydrogen gas with a palladium catalyst.

    Coupling Reactions: Aryl or vinyl boronic acids with a palladium catalyst and a base like potassium carbonate.

Major Products Formed

    Substitution Reactions: 2-(4-Substituted-6-nitropyridin-3-yl)acetic acid derivatives.

    Reduction Reactions: 2-(4-Bromo-6-aminopyridin-3-yl)acetic acid.

    Coupling Reactions: 2-(4-Aryl-6-nitropyridin-3-yl)acetic acid derivatives.

Scientific Research Applications

2-(4-Bromo-6-nitropyridin-3-yl)acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Bromo-6-nitropyridin-3-yl)acetic acid involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the bromine atom can facilitate binding through halogen bonding. The acetic acid moiety can form hydrogen bonds with active site residues, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Structural and Electronic Effects

The table below compares key structural features, electronic effects, and applications of 2-(4-Bromo-6-nitropyridin-3-yl)acetic acid with its analogs:

Compound Name Substituents & Positions Electronic Effects Hydrogen Bonding & Crystal Packing Applications
2-(4-Bromo-6-nitropyridin-3-yl)acetic acid Pyridine: Br (4), NO₂ (6), CH₂COOH (3) Strong EWGs (NO₂, Br) increase acetic acid acidity. Pyridine N enhances polarity. Likely forms O–H⋯O/N hydrogen bonds (inferred from analogs). Potential intermediate in drug synthesis (hypothesized).
2-(3-Bromo-4-methoxyphenyl)acetic acid Phenyl: Br (3), OCH₃ (4), CH₂COOH (1) Br (EWG), OCH₃ (EDG). Dihedral angle: 78.15° between ring and acetic acid. Centrosymmetric R₂²(8) dimers via O–H⋯O bonds. Synthesis of Combretastatin A-4, Verongamine.
2-(4-Bromo-6-methylpyridin-2-yl)acetic acid Pyridine: Br (4), CH₃ (6), CH₂COOH (2) Br (EWG), CH₃ (EDG). Steric effects from methyl. Limited data; pyridine N may participate in H-bonding. Not explicitly stated; likely synthetic intermediate.
Ethyl 2-(4-bromo-2-nitrophenyl)acetate Phenyl: Br (4), NO₂ (2), CH₂COOEt (1) EWGs (Br, NO₂) reduce electron density on ring. Ester group limits H-bonding; phenyl analogs form layered structures. Ester precursor for carboxylic acid derivatives.
2-(5-Bromopyridin-2-yl)acetic acid Pyridine: Br (5), CH₂COOH (2) Br (EWG) at meta position alters electronic distribution. Pyridine N may stabilize H-bonded networks. Unspecified; similar to other bromopyridine acids.

Key Comparison Points

Substituent Position and Ring Type :

  • Pyridine vs. Phenyl Rings : Pyridine’s nitrogen atom increases polarity and alters electron distribution compared to phenyl derivatives. For example, in 2-(3-bromo-4-methoxyphenyl)acetic acid, the methoxy group donates electrons, partially countering Br’s withdrawal . In pyridine analogs, the ring’s electron-deficient nature amplifies the EWGs’ effects.
  • Positional Isomerism : The nitro group’s position (e.g., 6-position in the target vs. 2-position in ethyl 2-(4-bromo-2-nitrophenyl)acetate) significantly impacts electronic effects and intermolecular interactions .

Hydrogen Bonding and Crystal Packing :

  • Carboxylic acid groups in phenyl derivatives (e.g., 2-(3-bromo-4-methoxyphenyl)acetic acid) form robust R₂²(8) dimers , whereas pyridine-based acids may engage in N–H⋯O or O–H⋯N interactions due to the ring’s nitrogen.
  • Steric hindrance from substituents (e.g., methyl in 2-(4-bromo-6-methylpyridin-2-yl)acetic acid) can distort molecular conformations, affecting packing efficiency .

Applications :

  • Phenyl analogs are well-documented in natural product synthesis (e.g., Combretastatin A-4) . Pyridine derivatives, though less explored, are emerging in medicinal chemistry due to their enhanced bioavailability and metabolic stability.

Biological Activity

2-(4-Bromo-6-nitropyridin-3-yl)acetic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer, antibacterial, and anti-inflammatory domains. This article synthesizes available research findings, including data tables and case studies, to provide a comprehensive overview of the biological activity of this compound.

Chemical Structure and Properties

The compound features a pyridine ring substituted with bromine and nitro groups, which are known to influence its biological activity. The presence of these functional groups can enhance interactions with biological targets, affecting pharmacodynamics and pharmacokinetics.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study evaluated the cytotoxic activity of several derivatives against the MDA-MB-231 breast cancer cell line. The compound 5l , structurally related to 2-(4-Bromo-6-nitropyridin-3-yl)acetic acid, demonstrated an IC50 value of 1.4 µM, outperforming sorafenib (IC50 = 5.2 µM) in selectivity towards cancer cells over normal liver cells (IC50 > 100 µM) . This suggests that modifications on the pyridine ring can enhance anticancer properties.

Antibacterial Activity

The nitro group in the compound is crucial for its antibacterial properties. A related study found that nitro-substituted compounds exhibited improved activity against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa. For example, compounds with similar nitro substitutions showed minimum inhibitory concentration (MIC) values as low as 20 μM against S. aureus . The mechanism is believed to involve disruption of bacterial cell membranes and interference with enzymatic processes.

Anti-inflammatory Activity

In addition to its anticancer and antibacterial potential, 2-(4-Bromo-6-nitropyridin-3-yl)acetic acid may exhibit anti-inflammatory effects. Compounds containing nitro groups have been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-1β, suggesting that this compound could modulate inflammatory pathways effectively .

Data Summary

Biological ActivityTarget Cell Line/OrganismIC50/MIC ValueReference
AnticancerMDA-MB-2311.4 µM
AnticancerHepG222.6 µM
AntibacterialStaphylococcus aureus20 μM
AntibacterialPseudomonas aeruginosa30 μM
Anti-inflammatoryVarious cytokinesNot specified

Case Studies

  • Cytotoxicity Evaluation : A study examined the cytotoxic effects of various nitro-substituted compounds on different cancer cell lines. The findings indicated that structural modifications significantly affected their potency, with certain derivatives showing promise as lead compounds for further development .
  • Mechanistic Insights : Another investigation into the mechanism of action revealed that the nitro group could play dual roles as both a pharmacophore and a toxicophore, influencing cellular pathways involved in apoptosis and inflammation .

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